1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL
Brand Name: Vulcanchem
CAS No.: 155057-98-0
VCID: VC21131110
InChI: InChI=1S/C8H10N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h3,5,9H,1-2,4H2,(H,10,11)
SMILES: C1CC2=C(C=CNC2=O)NC1
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol

1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL

CAS No.: 155057-98-0

Cat. No.: VC21131110

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL - 155057-98-0

Specification

CAS No. 155057-98-0
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
IUPAC Name 2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one
Standard InChI InChI=1S/C8H10N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h3,5,9H,1-2,4H2,(H,10,11)
Standard InChI Key NXLIAWQPRVOLPK-UHFFFAOYSA-N
SMILES C1CC2=C(C=CNC2=O)NC1
Canonical SMILES C1CC2=C(C=CNC2=O)NC1

Introduction

Chemical Structure and Properties

1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL features a bicyclic structure with two nitrogen atoms in different rings, one in a saturated ring and another in an aromatic ring. The compound exists in tautomeric forms, with the hydroxyl group at position 5 often appearing as a ketone in its 5(6H)-one form .

Physical and Chemical Properties

The compound possesses distinctive physical properties that are crucial for understanding its behavior in various chemical environments and biological systems. Table 1 summarizes these properties:

PropertyValue
Molecular FormulaC₈H₁₀N₂O
Molecular Weight150.178 g/mol
Density1.225 g/cm³
Boiling Point397.328°C at 760 mmHg
AppearanceSolid
Synonyms2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one; 1,2,3,4-Tetrahydro-1,6-naphthyridin-5(6H)-one

These properties indicate a relatively stable compound with a high boiling point, suggesting strong intermolecular forces, likely due to hydrogen bonding capabilities of the hydroxyl group and nitrogen atoms .

Structural Features

The structural features of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL contribute significantly to its chemical reactivity and biological activity. The compound contains:

  • A partially saturated ring system with a tetrahydropyridine moiety

  • A hydroxyl group at position 5, which can exist in tautomeric forms

  • A pyridine-like nitrogen at position 6

  • Multiple potential hydrogen bond donors and acceptors

These structural elements make it an interesting scaffold for medicinal chemistry, as they provide multiple sites for modification and optimization of biological activity .

Synthesis Methods

Several synthetic approaches to 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL and its derivatives have been reported in the literature, showcasing different strategies to construct this heterocyclic system.

Classical Synthetic Routes

These synthetic routes represent efficient methods for accessing the target compound and provide versatility for introducing various substituents.

Cyclization Approaches

Victory and colleagues developed a synthesis based on the cyclization of dinitriles in acidic medium. Their approach involved:

  • Nucleophilic substitution of the methoxyl group of 5-cyano-3,4-dihydro-6-methoxy-2(1H)-pyridones by malononitrile or cyanoacetamide

  • Subsequent cyclization in acidic or basic medium

This methodology provides access to 8-cyano-3,4-dihydro-1,6-naphthyridin-2(1H)-ones, which can be further transformed to obtain the target compound.

Modern Synthetic Strategies

Recent advances in synthetic methodology have enabled more efficient and stereoselective approaches to 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL and related compounds. A notable example is the asymmetric synthesis reported in the Journal of Organic Chemistry, which features:

  • Heck reaction of 2-chloropyridine with ethylene gas

  • One-pot cyclization and amination of 3-acyl-2-vinylpyridine

  • Enantioselective transfer hydrogenation

This method is particularly valuable for preparing enantiomerically pure derivatives, which is essential for pharmaceutical applications where stereochemistry can significantly impact biological activity.

Biological Activity and Medicinal Applications

Research into the biological activity of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL and its derivatives has revealed several promising therapeutic applications.

Enzyme Inhibition

The primary biochemical mechanism of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL involves inhibition of poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear DNA-binding protein. When PARP-1 is overactivated, it can cause extensive polymerization of ADP-ribose, leading to depletion of NAD+ and subsequently decreasing intracellular ATP levels. By inhibiting PARP-1, the compound prevents this cascade, potentially offering cytoprotective effects.

Antiparasitic Activity

Researchers have identified derivatives of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL with significant activity against Leishmania donovani, the causative agent of visceral leishmaniasis. A study reported compound derivatives with pEC₅₀ values above 5, demonstrating promising antiparasitic potential. Table 2 presents the activity data for selected derivatives:

CompoundLd InMac pEC₅₀Aq Solubility (μM)Mouse Liver Microsomal Clearance (mL/min/g)
Compound 10>5.0GoodLow
Compound 11>5.0GoodLow
Compound 16Higher21918

These findings suggest that derivatives of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL could serve as promising leads for developing new treatments for leishmaniasis .

Structure-Activity Relationships

Understanding the relationship between structural modifications and biological activity is crucial for optimizing 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL as a pharmaceutical lead.

Key Pharmacophoric Elements

Structure-activity relationship studies have identified several structural features critical for biological activity:

  • The hydroxyl group at position 5 is essential for activity, as its removal or methylation leads to significant loss of antiparasitic effects

  • The nitrogen at position 6 serves as a hydrogen bond acceptor, contributing to target binding

  • The partially saturated ring system provides conformational flexibility necessary for optimal interaction with biological targets

Modification Strategies

Various modification strategies have been explored to enhance the pharmacological properties of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL:

  • Substitution at position 8 with various functional groups

  • Replacement of the hydroxyl group with bioisosteric groups

  • Introduction of substituents on the saturated ring

  • Incorporation of the scaffold into larger molecular systems

These modifications have yielded derivatives with improved potency, selectivity, and pharmacokinetic properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL, it is valuable to compare it with structurally related compounds.

Comparison with Other Naphthyridine Derivatives

Table 3 presents a comparison of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL with related naphthyridine compounds:

CompoundMolecular WeightMelting PointKey Structural DifferencesNotable Properties
1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL150.178N/APartially saturated 1,6-naphthyridinePARP-1 inhibition
1,6-naphthyridin-5-ol146.146239-241°CFully aromatic systemHigher melting point
5,6,7,8-Tetrahydro-1,7-naphthyridin-4-OLSimilarN/ADifferent nitrogen positionsDifferent biological targets

This comparison highlights how small structural differences can significantly impact the physical properties and biological activities of these compounds .

Classification in Heterocyclic Chemistry

According to the degree of unsaturation, naphthyridines can be classified into four groups:

  • Fully aromatic 1,6-naphthyridines

  • 1,2,3,4-tetrahydro-1,6-naphthyridines

  • 5,6,7,8-tetrahydro-1,6-naphthyridines

  • Decahydro-1,6-naphthyridines

Among these, fully aromatic naphthyridines are the most extensively studied, while partially reduced systems like 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL have received less attention despite their potential pharmaceutical applications .

Research Applications

1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL has found applications in various research fields beyond its direct medicinal uses.

Medicinal Chemistry

In medicinal chemistry, 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL serves as:

  • A scaffold for designing phosphodiesterase 5 inhibitors (PDE5Is)

  • A building block for synthesizing compounds with antiparasitic activity

  • A framework for developing novel enzyme inhibitors

The compound's versatility as a synthetic intermediate has made it valuable in drug discovery programs targeting various diseases.

Synthetic Applications

The chemistry of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL has been explored to discover reactions suitable for library development. Several reaction types have proven successful:

  • Epoxide openings

  • Palladium-catalyzed N-arylations

  • DEPBT-promoted acylations

  • Urea formation through reaction with isocyanates

These reactions enable the rapid generation of diverse compound libraries for high-throughput screening and drug discovery efforts.

Materials Science

Although less extensively studied, the potential applications of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL in materials science include:

  • Development of organic semiconductors

  • Creation of fluorescent probes

  • Preparation of coordination complexes with unique properties

These applications leverage the compound's nitrogen-containing heterocyclic structure and its ability to form various complexes with metals.

Current Research Trends and Future Directions

Research on 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL continues to evolve, with several promising directions emerging in recent years.

Drug Discovery Efforts

Current drug discovery efforts involving 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL focus on:

  • Optimization of derivatives for treating visceral leishmaniasis

  • Development of novel PARP inhibitors for cancer therapy

  • Exploration of antimicrobial applications

  • Investigation of potential neuroprotective effects

These efforts aim to address unmet medical needs through the development of novel therapeutic agents based on this scaffold.

Synthetic Methodology Development

Advances in synthetic methodology continue to improve access to 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL and its derivatives:

  • Development of catalytic asymmetric syntheses

  • Application of flow chemistry for more efficient preparation

  • Exploration of green chemistry approaches to reduce environmental impact

  • Design of chemoenzymatic routes

These methodological advances support the continued exploration of this compound class in various applications.

Future Research Opportunities

Several promising research directions for 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL include:

  • Elucidation of its precise mechanisms of action in biological systems

  • Exploration of its potential in combination therapies

  • Investigation of structure-based drug design approaches to optimize activity and selectivity

  • Development of targeted delivery systems for therapeutic applications

These research opportunities highlight the continued relevance of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL in scientific and medical research.

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